6,9-Epoxycyclodeca[b]furan, propanoic acid deriv.;Tagitinin A 1-acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyltagitinin A involves several steps, starting from naturally occurring precursors. The detailed synthetic route is not widely documented, but it typically involves the acetylation of tagitinin A, another compound found in Tithonia diversifolia .
Industrial Production Methods: Industrial production of 1-Acetyltagitinin A is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the compound used in research is extracted from natural sources rather than synthesized industrially .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyltagitinin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-Acetyltagitinin A has several scientific research applications, including:
Mechanism of Action
The exact mechanism of action of 1-Acetyltagitinin A is not fully understood. it is believed to exert its effects through several pathways:
Inhibition of Prostaglandin Synthesis: This may contribute to its analgesic and anti-inflammatory effects.
Antioxidant Properties: These properties may play a role in its vasorelaxant and antidiabetic activities.
Antimicrobial Activity: The compound exhibits activity against various bacteria and fungi, possibly through disruption of microbial cell membranes.
Comparison with Similar Compounds
1-Acetyltagitinin A can be compared with other similar compounds, such as:
Tagitinin A: Another diterpene found in Tithonia diversifolia, known for its anti-inflammatory and antimicrobial properties.
8beta-Isobutyryloxycumambranolide: A guaianane sesquiterpene with similar biological activities.
Methyl 3alpha-acetoxy-4alpha-hydroxy-11(13)-eudesmen-12-oate: A compound with comparable structural features and biological effects.
Uniqueness: 1-Acetyltagitinin A is unique due to its specific acetylation, which may enhance its biological activities compared to its non-acetylated counterparts .
Properties
Molecular Formula |
C21H30O8 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(1S,11S)-12-acetyloxy-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C21H30O8/c1-10(2)18(23)28-15-8-20(6)16(26-13(5)22)9-21(25,29-20)11(3)7-14-17(15)12(4)19(24)27-14/h10-11,14-17,25H,4,7-9H2,1-3,5-6H3/t11?,14?,15?,16?,17?,20-,21-/m0/s1 |
InChI Key |
MFYNTWZAYXDJQB-VQHMBOPWSA-N |
Isomeric SMILES |
CC1CC2C(C(C[C@]3(C(C[C@@]1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(CC3(C(CC1(O3)O)OC(=O)C)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
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